2-Acetamido-3,4,5-trimethoxybenzoic acid
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Overview
Description
2-Acetamido-3,4,5-trimethoxybenzoic acid is an organic compound with the molecular formula C12H15NO6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with acetamido and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,4,5-trimethoxybenzoic acid typically involves the acylation of 3,4,5-trimethoxybenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3,4,5-trimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamido group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Acetamido-3,4,5-trimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Acetamido-3,4,5-trimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzoic acid
- 2-Amino-3,4,5-trimethoxybenzoic acid
- 2,4,5-Trimethoxybenzoic acid
Uniqueness
2-Acetamido-3,4,5-trimethoxybenzoic acid is unique due to the presence of both acetamido and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15NO6 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-acetamido-3,4,5-trimethoxybenzoic acid |
InChI |
InChI=1S/C12H15NO6/c1-6(14)13-9-7(12(15)16)5-8(17-2)10(18-3)11(9)19-4/h5H,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
RJARRHSNIGRTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1C(=O)O)OC)OC)OC |
Origin of Product |
United States |
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